

Comprehensive Technical Guide: Spectroscopic Characterization of 2-Amino-3-methylbenzamide

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Compound of Interest

Compound Name: 2-Amino-3-methylbenzamide

CAS No.: 1885-32-1

Cat. No.: B158645

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Executive Summary

2-Amino-3-methylbenzamide (CAS: 1885-32-1) is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for the development of Poly (ADP-ribose) Polymerase (PARP) inhibitors.[1] Its structural uniqueness lies in the vicinal trisubstitution pattern (amide at C1, amine at C2, methyl at C3), which creates specific steric and electronic environments distinguishable by spectroscopic analysis.

This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on Infrared (IR) and Mass Spectrometry (MS) data. It is designed to assist analytical scientists in validating synthesis, profiling impurities, and distinguishing this specific isomer from its regioisomers (e.g., 2-amino-4-methylbenzamide).

Compound Profile

Parameter	Data
IUPAC Name	2-Amino-3-methylbenzamide
CAS Number	1885-32-1
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol
Melting Point	125 – 128 °C (Lit.) ^{[2][3]}
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water

Infrared Spectroscopy (IR) Analysis^{[2][4]}

The IR spectrum of **2-Amino-3-methylbenzamide** is dominated by the interplay between the primary amide and the primary amine. A critical feature of this molecule is the intramolecular hydrogen bonding between the C2-amino hydrogens and the C1-amide carbonyl oxygen, which results in characteristic frequency shifts compared to non-ortho-substituted benzamides.

Characteristic Absorption Bands^{[5][6]}

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment & Structural Insight
N-H Stretch	3450 – 3150	Strong, Broad	<p>Primary Amine & Amide: Multiple bands appear here. The highest frequency (~3400 cm⁻¹) corresponds to the asymmetric NH stretch of the free amine/amide. Lower frequency bands (~3200 cm⁻¹) indicate H-bonded N-H species.</p>
C=O Stretch	1640 – 1660	Strong	<p>Amide I Band: The carbonyl stretch is shifted to lower frequencies (typically <1680 cm⁻¹) due to resonance with the aromatic ring and intramolecular H-bonding with the adjacent amine.</p>
N-H Bend	1600 – 1620	Medium	<p>Amide II Band: Overlaps with aromatic ring breathing modes. Represents N-H scissoring of the primary amide.</p>
C=C Aromatic	1580 – 1600	Medium	<p>Ring Skeletal Vibrations: Characteristic of the</p>

benzene ring. The 1,2,3-substitution pattern often splits these bands.

C-N Stretch	1380 – 1420	Medium	Amide III Band: C-N stretching coupled with N-H bending.
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C-H Out-of-Plane	750 – 800	Strong	Substitution Pattern: Diagnostic for 1,2,3-trisubstituted benzene rings (3 adjacent aromatic protons).
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Interpretation Logic

- **Differentiation from Isomers:** The presence of the methyl group at C3 forces the amide out of planarity to some degree, but the H-bond stabilizes a pseudo-six-membered ring. This often results in a sharper, more defined N-H stretching region than in para-isomers (e.g., 2-amino-4-methylbenzamide), where intermolecular H-bonding dominates.
- **Amide I/II Ratio:** The ratio of the Amide I (C=O) to Amide II (N-H bend) intensity is a key purity indicator. A significant drop in Amide I intensity relative to the aromatic C=C signals suggests hydrolysis to the carboxylic acid (2-amino-3-methylbenzoic acid).

Mass Spectrometry (MS) Analysis[2][7]

The mass spectral behavior of **2-Amino-3-methylbenzamide** is defined by its stability as an aromatic amide and the "ortho effect" facilitated by the adjacent amino group.

Ionization & Molecular Ion

- **Ionization Mode:** Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).
- **Molecular Ion (M⁺):** m/z 150. In EI, this peak is prominent (often the base peak or >80% relative abundance) due to the stability of the aromatic system.

Fragmentation Pathway

The fragmentation pattern is mechanistic proof of the 1,2-substitution. The "Ortho Effect" is particularly diagnostic, where the interaction between the amide and amine leads to the elimination of water or ammonia, forming stable heterocyclic cations.

m/z (Fragment)	Loss	Proposed Structure	Mechanism
150	M ⁺	Molecular Ion	Radical cation [C ₈ H ₁₀ N ₂ O] ⁺
133	M – 17	[M – NH ₃] ⁺	Acylium Ion Formation: Loss of the amide nitrogen as ammonia. This generates a substituted benzoyl cation (C ₈ H ₇ O ⁺).
132	M – 18	[M – H ₂ O] ⁺	Ortho Effect (Cyclization): Interaction between the amide oxygen and amino protons leads to water loss, forming a stable benzimidazole-like radical cation. This is less common in meta/para isomers.
106	M – 44	[M – CONH ₂] ⁺	Toluidine Cation: Cleavage of the amide bond to generate the 2-amino-3-methylphenyl cation, which may rearrange.
105	M – 45	[M – CONH ₂ - H] ⁺	Methyl-Tropylium: Often observed if the acylium ion (133) subsequently loses CO (28 Da).
77	M – 73	[C ₆ H ₅] ⁺	Phenyl Cation: Breakdown of the

aromatic core (typical
low mass aromatic
background).

Visualization: MS Fragmentation Logic

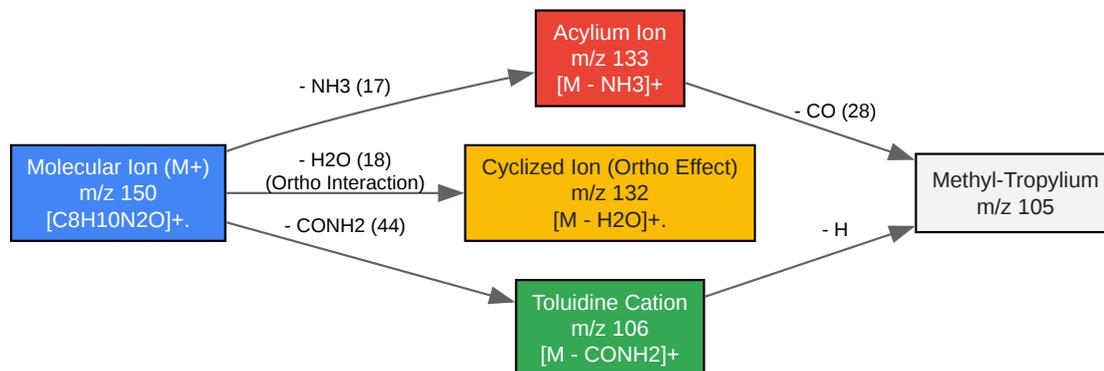


Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for 2-Amino-3-methylbenzamide

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Figure 1: The fragmentation pathway highlights the diagnostic loss of NH₃ and H₂O, distinguishing the ortho-isomer from others.

Experimental Protocols

To ensure reproducible data, the following sample preparation protocols are recommended.

A. Sample Preparation for IR (KBr Pellet)[2]

- **Drying:** Ensure the sample is dried in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture, which can obscure the N-H region.
- **Ratio:** Mix 1–2 mg of **2-Amino-3-methylbenzamide** with 200 mg of spectroscopic grade KBr.
- **Grinding:** Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle size < 2 μm to avoid scattering).

- Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
- Acquisition: Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

B. Sample Preparation for MS (Direct Infusion ESI)

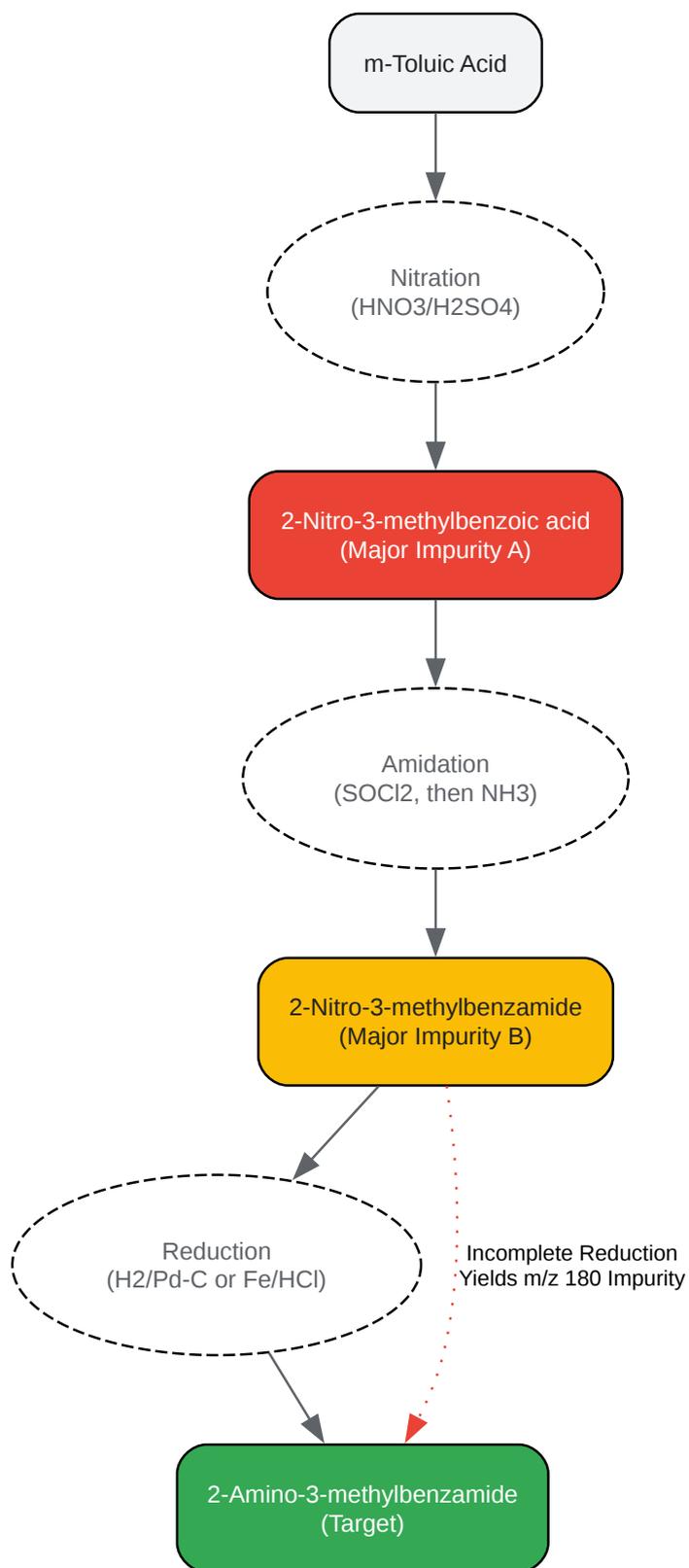
- Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).
- Dilution: Dilute 10 μL of the stock into 990 μL of 50:50 Methanol:Water + 0.1% Formic Acid.
- Infusion: Infuse directly into the source at 5–10 $\mu\text{L}/\text{min}$.
- Mode: Positive Ion Mode (ESI+). Scan range m/z 50–300.

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities that may appear in the spectra, such as the unreduced nitro-precursor.

Synthesis Workflow

The standard route involves the nitration of *m*-toluic acid followed by amidation and reduction.



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Figure 2: Synthetic route highlighting potential nitro-impurities detectable by MS (m/z 180) or IR (NO_2 stretches).

Impurity Markers

- Nitro-Precursor (2-Nitro-3-methylbenzamide):
 - IR: Look for strong symmetric and asymmetric NO_2 stretches at 1530 cm^{-1} and 1350 cm^{-1} .
 - MS: Molecular ion at m/z 180.
- Hydrolysis Product (2-Amino-3-methylbenzoic acid):
 - IR: Broad O-H stretch ($3300\text{--}2500\text{ cm}^{-1}$) and shift of C=O to $\sim 1680\text{--}1700\text{ cm}^{-1}$ (carboxylic acid dimer).

References

- Sigma-Aldrich. Safety Data Sheet: **2-Amino-3-methylbenzamide** (CAS 1885-32-1). Version 6.9, Revision Date 2024-09-08. [Link](#)
- PubChem. Compound Summary: **2-Amino-3-methylbenzamide** (CID 14221807). [2] National Library of Medicine. Accessed Jan 2026. [2] [Link](#)
- NIST Mass Spectrometry Data Center. Benzamide Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. [Link](#)
- BenchChem. **2-Amino-3-methylbenzamide** Structure and Applications. [Link](#)

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Sources

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